2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its intricate molecular architecture, which includes a thiazolo[3,2-b][1,2,4]triazole core, a spiro[4.5]decane system, and various functional groups that contribute to its biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting stereochemical features that can be exploited in asymmetric synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an antimicrobial, antiviral, or anticancer agent. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity and thus providing therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its robust and versatile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide and hydrazine derivatives under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Spirocyclic System Construction: The spiro[4.5]decane system is introduced through a spirocyclization reaction, which can be achieved by reacting a suitable diol with an aziridine intermediate.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the azaspirodecane moiety, typically using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the azaspirodecane moiety.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Mechanism of Action
The mechanism by which 2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share the core structure and exhibit similar biological activities.
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, also show significant biological activity and are used in drug design.
Azaspirodecane Derivatives: Compounds with the azaspirodecane moiety are studied for their pharmacological properties.
Uniqueness
What sets 2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its combination of these structural features, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-propan-2-ylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-4-18-24-22-27(25-18)21(28)20(31-22)19(17-7-5-16(6-8-17)15(2)3)26-11-9-23(10-12-26)29-13-14-30-23/h5-8,15,19,28H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOPXCZWWXQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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